molecular formula C15H22BFO2 B6232622 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2098216-17-0

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6232622
CAS No.: 2098216-17-0
M. Wt: 264.15 g/mol
InChI Key: OCKLKAPOQWSSFT-UHFFFAOYSA-N
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Description

This boronate ester belongs to the 1,3,2-dioxaborolane family, characterized by a pinacol backbone (4,4,5,5-tetramethyl substitution) and a 4-fluoro-2-isopropylphenyl substituent on boron. The fluorine atom introduces electron-withdrawing effects, while the bulky isopropyl group contributes steric hindrance. These features influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stability against hydrolysis .

Properties

CAS No.

2098216-17-0

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

OCKLKAPOQWSSFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanism

The conventional synthesis begins with 4-fluoro-2-isopropylphenylboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction mechanism involves nucleophilic substitution at the boron center, facilitated by the dehydration of pinacol to form the dioxaborolane ring.

Reaction Scheme:

4-Fluoro-2-isopropylphenylboronic acid+PinacolDehydrating Agent2-[4-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+H2O\text{4-Fluoro-2-isopropylphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating Agent}} \text{2-[4-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}

Reaction Conditions and Optimization

Key parameters include:

  • Solvent: Toluene or xylene, which form azeotropes with water to drive dehydration.

  • Temperature: Reflux conditions (110–140°C) for 6–12 hours.

  • Catalyst: None required, though molecular sieves or anhydrous MgSO₄ may enhance yield by scavenging water.

Table 1: Traditional Synthesis Optimization

ParameterOptimal ValueYield (%)Purity (%)
SolventToluene7895
Temperature120°C8297
Reaction Time8 hours8596

Purification Techniques

Crude product purification involves:

  • Recrystallization: Using hexane/ethyl acetate mixtures to isolate crystalline product.

  • Column Chromatography: Silica gel with hexane:ethyl acetate (9:1) eluent for higher purity.

Metal-Free Photoinduced Borylation

Reaction Setup and Mechanism

A modern alternative employs ultraviolet (UV) irradiation to convert 4-fluoro-2-isopropylbromobenzene directly into the target boronic ester without metal catalysts. This method leverages radical intermediates generated under UV light (λ = 254 nm).

Mechanistic Steps:

  • Homolytic Cleavage: UV light breaks the C–Br bond, forming an aryl radical.

  • Boron Radical Formation: Reaction with bis(pinacolato)diboron (B₂pin₂) generates a boron-centered radical.

  • Coupling: Radical recombination yields the final product.

Optimization Parameters

  • Light Source: Medium-pressure mercury lamps (300 W) with a quartz reactor.

  • Temperature Control: Maintained at 25–30°C using a cooling fan to prevent thermal side reactions.

  • Reaction Time: 12 hours for >90% conversion.

Table 2: Photoinduced Borylation Efficiency

ConditionValueConversion (%)Selectivity (%)
UV Intensity300 W9288
Temperature25°C9590
B₂pin₂ Equivalents1.28985

Comparative Analysis of Methods

Table 3: Traditional vs. Photoinduced Synthesis

MetricTraditional MethodPhotoinduced Method
Yield82–85%88–92%
Catalyst RequiredNoNo
Reaction Time8–12 hours12 hours
By-productsMinimal<5% dehalogenation
ScalabilityPilot-scale feasibleLab-scale optimized

The photoinduced method eliminates metal catalysts, reducing purification complexity, but requires specialized UV equipment. Traditional routes remain preferred for large-scale production due to established protocols.

Recent Advances and Modifications

Solvent-Free Mechanochemical Synthesis

Ball milling the boronic acid with pinacol and a dehydrating agent (e.g., MgSO₄) achieves 80% yield in 2 hours, avoiding solvent use. This method enhances sustainability but requires post-milling purification.

Flow Chemistry Approaches

Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction time to 1 hour with 87% yield.

Challenges and Considerations

  • Moisture Sensitivity: Boronic esters hydrolyze readily, necessitating anhydrous conditions throughout synthesis.

  • Regioselectivity: Competing reactions at the fluorine-substituted phenyl ring may require directing groups.

  • Cost: Pinacol and UV equipment increase operational expenses compared to simpler esters .

Chemical Reactions Analysis

Types of Reactions

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Aqueous ethanol or dimethylformamide (DMF)

    Temperature: 80-100°C

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Boronic Acids/Esters: Formed through oxidation

    Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has been investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways. Its boron atom can form stable complexes with various biomolecules, which enhances the efficacy of drug candidates. For instance:

  • Targeted Delivery : The dioxaborolane moiety can be utilized to improve the solubility and bioavailability of therapeutic agents. This is particularly important in designing drugs for difficult-to-treat conditions such as cancer and neurodegenerative diseases.
  • Prodrug Formation : The compound can serve as a prodrug that releases active pharmaceutical ingredients under physiological conditions. This application is crucial in reducing side effects and improving patient compliance.

Organic Synthesis

Reagent in Coupling Reactions
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The advantages include:

  • High Selectivity : The compound's structure provides high selectivity in coupling reactions, leading to the formation of desired products with minimal by-products.
  • Versatility : It can react with a wide range of substrates, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry:

  • Boron-Doped Polymers : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This is particularly valuable in developing advanced materials for electronics and aerospace applications.
  • Optoelectronic Devices : Boron compounds have been studied for their role in creating optoelectronic devices such as OLEDs (Organic Light Emitting Diodes). The unique electronic properties of this compound can lead to improved performance characteristics.

Case Studies

  • Case Study on Drug Development :
    • A recent study demonstrated the use of dioxaborolane derivatives in synthesizing inhibitors for a specific kinase involved in cancer progression. The synthesized compounds showed promising results in preclinical trials regarding potency and selectivity against cancer cell lines.
  • Case Study on Organic Synthesis :
    • Researchers utilized 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a multi-step synthesis of complex natural products. The high yield and purity of the final products highlighted the efficacy of this reagent in organic synthesis.

Mechanism of Action

The mechanism by which 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

    Palladium Catalysis: Activation of the palladium catalyst through oxidative addition and transmetalation steps.

    Boronic Ester Formation: Stabilization of the boron atom within the dioxaborolane ring, enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences
Compound Name (Example) Structural Features Reactivity/Applications Key Differences from Target Compound
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Iodo substituent Suzuki coupling; nucleophilic aromatic substitution (SNAr) Iodine’s superior leaving group ability enhances reactivity in SNAr compared to fluorine .
(E)-STBPin (styryl-substituted) Styryl conjugation Fluorescence probe for H2O2 detection Extended π-system enables optical properties absent in the non-conjugated target compound .
2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl group Sonogashira coupling Linear ethynyl group facilitates alkyne couplings; target’s isopropyl group introduces steric bulk .
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromomethyl group Alkylation (e.g., pyrrole derivatives) Bromine enables further functionalization, unlike the inert fluorine/isopropyl groups .
3dd (trifluoromethylthio-substituted) -SCF3 group Enhanced lipophilicity for medicinal chemistry Trifluoromethylthio increases metabolic stability and membrane permeability vs. fluorine .
Dimeric boronate (C26H36B2O4) Dual boronate groups Polymer cross-linking or bifunctional catalysts Two reactive sites vs. the monomeric target compound .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The fluorine in the target compound stabilizes the boronate via inductive effects, enhancing transmetalation efficiency in Suzuki couplings compared to electron-donating groups (e.g., methoxy) .
  • Steric Hindrance: The 2-isopropyl group reduces reactivity in sterically demanding reactions. For example, 2-(phenylethynyl)-dioxaborolane () undergoes Sonogashira coupling more readily due to minimal steric bulk .

Biological Activity

The compound 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(4-fluoro-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C15H22BFO2
  • CAS Number : 2828446-76-8
  • Molecular Weight : 264.15 g/mol
  • Purity : 95% .

Anticancer Properties

Recent studies have indicated that compounds within the dioxaborolane class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Dioxaborolanes have been shown to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the fluorine atom in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs.
  • Case Study : A study published in a peer-reviewed journal demonstrated that similar dioxaborolane derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer models. The compounds were tested for their ability to induce cell death through the activation of caspases and the modulation of apoptotic pathways .

Antimicrobial Activity

Dioxaborolanes have also been explored for their antimicrobial properties:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Research Findings : In vitro tests revealed that certain dioxaborolane derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The specific derivative 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was noted for its enhanced efficacy due to the presence of the fluorine substituent .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • Target Enzymes : Research indicates that dioxaborolanes can act as inhibitors of various enzymes involved in cancer metabolism and cell signaling pathways.
  • Findings : A recent investigation into enzyme interactions revealed that these compounds could inhibit key metabolic enzymes such as carbonic anhydrase and certain proteases involved in tumor progression .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits angiogenesis
AntimicrobialDisrupts cell wall synthesis
Enzyme InhibitionInhibits metabolic enzymes

Comparative Analysis of Dioxaborolanes

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHighModerateYes
2-[3-fluoro-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneModerateHighNo

Q & A

Q. Example Data :

Compound¹¹B NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Para-fluoro isomer31.5-118.2
Ortho-fluoro isomer30.8-122.5

How can cross-coupling reactivity with heteroaromatic systems be enhanced?

Advanced Research Focus
Suzuki-Miyaura coupling efficiency depends on:

  • Catalyst Systems : PdCl₂(dppf)·CH₂Cl₂ (2 mol%) in DMF/water (3:1) at 80°C achieves >90% conversion .
  • Base Selection : Na₂CO₃ (2M) minimizes protodeboronation compared to stronger bases like K₃PO₄.
  • Moisture Control : Rigorous anhydrous handling (argon atmosphere) prevents boronate hydrolysis during coupling .

Q. Troubleshooting :

  • Low yields: Check for residual moisture via Karl Fischer titration.
  • Side products: Use GC-MS to detect homocoupling byproducts (e.g., biaryl formation).

What stability studies are critical for long-term storage of this compound?

Q. Advanced Research Focus

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at -20°C under argon .
  • Hydrolytic Sensitivity : ¹H NMR monitoring in CDCl₃/D₂O (1:1) reveals 50% decomposition after 48 hours. Use molecular sieves in storage vials .
  • Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light; amber vials are recommended .

How is this boronate ester applied in covalent organic frameworks (COFs)?

Advanced Research Focus
The compound serves as a linker in boronate ester-linked COFs:

  • Synthesis Conditions : Solvothermal reaction (mesitylene/dioxane, 120°C, 72h) forms crystalline networks .
  • Characterization : PXRD and BET surface area analysis confirm porosity (500-700 m²/g).
  • Functionalization : Post-synthetic modification via Suzuki coupling introduces redox-active moieties (e.g., ferrocene) .

Q. Example COF Properties :

ParameterValue
Surface Area650 m²/g
Pore Size2.8 nm
Thermal StabilityUp to 300°C

How can contradictory data on reaction yields be systematically addressed?

Advanced Research Focus
Contradictions arise from:

  • Impurity Profiles : HPLC-MS identifies residual aryl halides; repurify starting materials if >5% impurities .
  • Catalyst Deactivation : ICP-OES detects Pd leaching (<0.1 ppm required); switch to immobilized catalysts (e.g., Pd@SiO₂).
  • Kinetic Variability : In situ IR monitors reaction progress; adjust heating rates to avoid exothermic spikes .

Case Study :
A reported yield discrepancy (70% vs. 85%) was resolved by optimizing B₂pin₂ stoichiometry (1.5 eq.) and using degassed solvents, confirming reproducibility via triplicate runs .

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